molecular formula C26H28N2O3S B6487565 3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide CAS No. 922087-72-7

3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide

Cat. No.: B6487565
CAS No.: 922087-72-7
M. Wt: 448.6 g/mol
InChI Key: FRPJSGKKYZCQPQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains two phenyl groups (benzene rings), a propanamide group, and a tetrahydroisoquinoline group with a sulfonyl moiety . These groups are common in many organic compounds and can confer various properties depending on their arrangement and the presence of other functional groups.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving catalysts . For instance, 3,3’-diphenyl compounds can be synthesized via different routes using palladium (Pd) and nickel (Ni) as catalysts .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions depending on the conditions, such as electrophilic aromatic substitution . The presence of the amide group could also allow for reactions involving the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity.

Future Directions

Given the complexity of this compound, it could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Future research could explore its potential uses, synthesis methods, and properties .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c29-26(19-25(22-10-3-1-4-11-22)23-12-5-2-6-13-23)27-16-18-32(30,31)28-17-15-21-9-7-8-14-24(21)20-28/h1-14,25H,15-20H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPJSGKKYZCQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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